(1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid
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Overview
Description
(1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid is a chiral compound with a unique structure that includes a cyclopentane ring, a carboxylic acid group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclopentane structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group attached to the cyclopentane ring using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the Tolyl Group: The tolyl group can be attached through a Friedel-Crafts alkylation reaction, where toluene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form benzoic acid derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Secondary alcohols
Substitution: Esters, amides
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, particularly those involving inflammation and pain.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in the production of polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the ketone and tolyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar tolyl group but different functional groups and applications.
Methylammonium lead halide: A compound with a different structure but used in similar research applications.
Uniqueness
(1R,2S)-rel-2-(2-oxo-2-(m-Tolyl)ethyl)cyclopentanecarboxylic acid is unique due to its chiral nature and the presence of multiple functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-2-6-12(8-10)14(16)9-11-5-3-7-13(11)15(17)18/h2,4,6,8,11,13H,3,5,7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMUCUJKBYLKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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